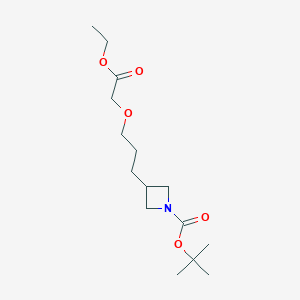
Terbium(3+);chloride;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TbCl3⋅6H2O
. This compound is a hydrated form of terbium(III) chloride, where each terbium ion is coordinated with three chloride ions and six water molecules. It appears as a white, hygroscopic powder and is known for its solubility in water. Terbium is a rare earth element, and its compounds are often used in various high-tech applications due to their unique optical and electronic properties.Synthetic Routes and Reaction Conditions:
-
From Terbium(III) Oxide and Hydrochloric Acid: The hexahydrate form of terbium(III) chloride can be synthesized by reacting terbium(III) oxide with hydrochloric acid. The reaction proceeds as follows:
Tb2O3+6HCl→2TbCl3+3H2O
This reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the hexahydrate.
-
Direct Reaction of Terbium Metal with Chlorine Gas: Another method involves the direct reaction of terbium metal with chlorine gas:
2Tb+3Cl2→2TbCl3
This method requires careful handling of chlorine gas and is usually performed in a controlled environment to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of terbium(III) chloride hexahydrate often involves large-scale versions of the above reactions, with additional purification steps to ensure high purity of the final product. Techniques such as recrystallization and filtration are commonly employed to achieve the desired quality.
Types of Reactions:
-
Oxidation and Reduction: Terbium(III) chloride can undergo redox reactions, although it is more commonly involved in reactions where it acts as a Lewis acid.
-
Substitution Reactions: Terbium(III) chloride can participate in substitution reactions, where the chloride ions are replaced by other ligands. For example, it can form complexes with organic ligands such as glycine:
TbCl3+3Gly→Tb(Gly)3Cl3
Common Reagents and Conditions:
Reagents: Common reagents include hydrochloric acid, chlorine gas, and various organic ligands for complex formation.
Conditions: Reactions are typically carried out in aqueous solutions or under anhydrous conditions, depending on the desired product.
Major Products:
Complexes: Terbium(III) chloride forms various complexes with organic ligands, which are often used in spectroscopic studies and as catalysts.
Chemistry:
Catalysis: Terbium(III) chloride hexahydrate is used as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids.
Biology and Medicine:
Fluorescent Probes: Due to its luminescent properties, terbium(III) chloride hexahydrate is used in the development of fluorescent probes for biological imaging and assays.
Industry:
Phosphors: It is a key component in the production of green phosphors used in color television tubes and LED lights.
Specialty Alloys: Terbium(III) chloride hexahydrate is used in the preparation of Terfenol-D, a magnetostrictive alloy used in sensors and actuators.
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism by which terbium(III) chloride hexahydrate exerts its effects is through its role as a Lewis acid. It can coordinate with various ligands, facilitating reactions by stabilizing transition states and intermediates. In biological systems, its luminescent properties are exploited for imaging and detection, where it interacts with biomolecules to produce fluorescence.
Comparison with Similar Compounds
Gadolinium(III) chloride: Similar in structure and properties, but gadolinium compounds are more commonly used in MRI contrast agents.
Dysprosium(III) chloride: Also similar, but dysprosium compounds are often used in high-performance magnets and nuclear reactors.
Uniqueness: Terbium(III) chloride hexahydrate is unique due to its specific luminescent properties, making it particularly valuable in applications requiring fluorescence. Its role in green phosphors and specialty alloys also sets it apart from other rare earth chlorides.
Properties
Molecular Formula |
ClH12O6Tb+2 |
|---|---|
Molecular Weight |
302.47 g/mol |
IUPAC Name |
terbium(3+);chloride;hexahydrate |
InChI |
InChI=1S/ClH.6H2O.Tb/h1H;6*1H2;/q;;;;;;;+3/p-1 |
InChI Key |
AVFFJDCKLBVKBE-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
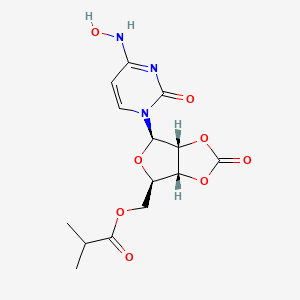
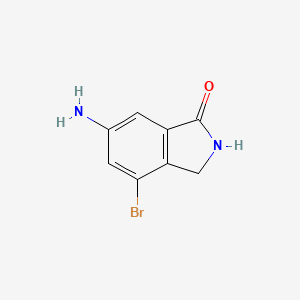
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
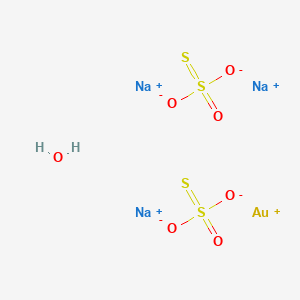
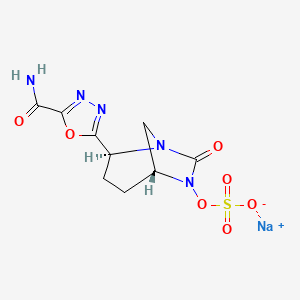
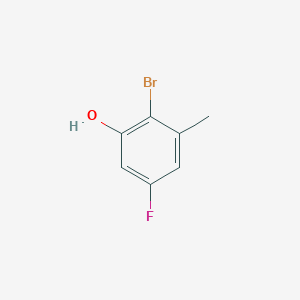
![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)
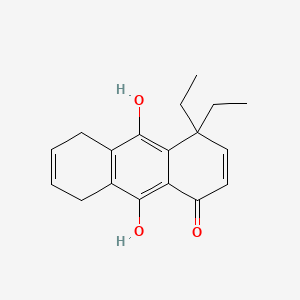
![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
